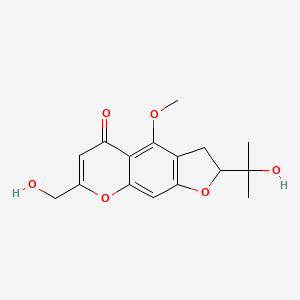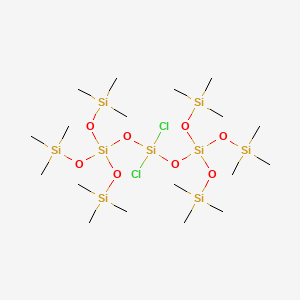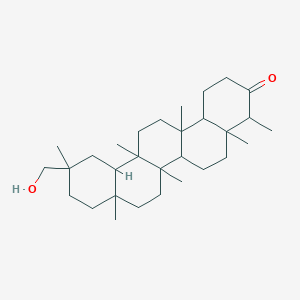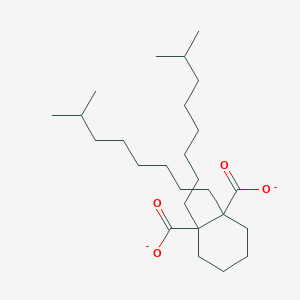
2,5-Dichloro-3-Thiophene Sulfonel Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3-thiophene sulfoner chloride is a heteroaryl sulfonyl chloride derivative. It is known for its unique chemical structure, which includes a thiophene ring substituted with two chlorine atoms and a sulfonyl chloride group. This compound is widely used in various chemical reactions and has significant applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-thiophene sulfoner chloride can be synthesized through the chlorosulfonation of 2,5-dichlorothiophene. The reaction typically involves the use of chlorosulfonic acid and thionyl chloride as reagents. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of 2,5-Dichloro-3-thiophene sulfoner chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The compound is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-3-thiophene sulfoner chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfone Derivatives: Formed through oxidation.
Thiol Derivatives: Formed through reduction
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3-thiophene sulfoner chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3-thiophene sulfoner chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorothiophene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
3-Thiophene sulfonyl chloride: Similar structure but without the chlorine substituents on the thiophene ring.
2,5-Dichlorobenzene sulfonyl chloride: Contains a benzene ring instead of a thiophene ring, leading to different reactivity and applications
Uniqueness
2,5-Dichloro-3-thiophene sulfoner chloride is unique due to the presence of both chlorine substituents and the sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable compound in various chemical and industrial processes .
Eigenschaften
Molekularformel |
C14H18Cl4O3S2 |
|---|---|
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
2,3-dichloro-1-(2,5-dichlorothiophen-3-yl)-3,7-dimethyloct-6-ene-1-sulfonic acid |
InChI |
InChI=1S/C14H18Cl4O3S2/c1-8(2)5-4-6-14(3,18)12(16)11(23(19,20)21)9-7-10(15)22-13(9)17/h5,7,11-12H,4,6H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
FUWWQLYSQVIDNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C(C(C1=C(SC(=C1)Cl)Cl)S(=O)(=O)O)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)


![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)



![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)
